molecular formula C15H28N6O6 B162543 Arginyl-aspartyl-valine CAS No. 131134-25-3

Arginyl-aspartyl-valine

Cat. No. B162543
M. Wt: 388.42 g/mol
InChI Key: VXXHDZKEQNGXNU-QXEWZRGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginyl-aspartyl-valine (RDV) is a tripeptide consisting of three amino acids, arginine, aspartic acid, and valine. It is a bioactive peptide that has been found to have various physiological and biochemical effects in the human body. RDV has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of cell culture, tissue engineering, and drug delivery.

Scientific Research Applications

Immune Regulation and Thymic Hormone Activity

Arginyl-aspartyl-valine is structurally related to the pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, found in thymopoietin, a thymic hormone. This pentapeptide has been shown to induce differentiation of murine prothymocytes to thymocytes and inhibit the differentiation of B lineage cells, actions unique to thymopoietin (Goldstein et al., 1979). Additionally, shortened forms of this peptide, such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine, exhibit significant immuno-stimulating potencies, exceeding those of thymopentin, both in vitro and in vivo (Kisfaludy et al., 1983).

Role in Oocyte Maturation and Fertilization

In a study on porcine oocyte maturation, fertilization, and preimplantation development, arginine (ARG), as part of a group of amino acids including aspartate (ASP) and valine (VAL), was found to play a significant role. The study demonstrated that amino acids in a defined medium improved monospermic fertilization, male pronuclear formation, and preimplantation development (Hong & Lee, 2007).

Pharmaceutical and Chemical Applications

In the pharmaceutical industry, compounds such as multi-L-arginyl-poly-L-aspartic acid, which includes arginine and aspartate, can be used for the preparation of cationic hydrogels, nutraceuticals, antimicrobials, and in therapeutic compositions for dental sensitivity. This demonstrates the versatile application of amino acid sequences containing arginine and aspartate (Ahmed et al., 2016).

Biomaterials and Surface Engineering

The arginine-glutamic acid-aspartic acid-valine (REDV) peptide has been covalently bonded to polyurethane surfaces, showing reduced number of surface-adhered platelets and fibrinogen molecules. This suggests potential applications in biomaterials and surface engineering (Butruk-Raszeja et al., 2016).

Gene Therapy and Drug Delivery

Amphiphilic peptides composed of arginines and valines have been synthesized for use as plasmid DNA carriers in gene therapy, displaying non-toxic and efficient gene delivery capabilities (Ryu et al., 2011).

Cancer Therapy and Metabolism

Arginine, an element of the arginyl-aspartyl-valine sequence, plays a significant role in cancer metabolism and therapy. Arginine's involvement in carcinogenesis, epigenetic regulation, and mitochondrial modulation, as well as its use in arginine-deprivation therapy for cancer treatment, highlights its importance in cancer research (Chen et al., 2021).

properties

CAS RN

131134-25-3

Product Name

Arginyl-aspartyl-valine

Molecular Formula

C15H28N6O6

Molecular Weight

388.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H28N6O6/c1-7(2)11(14(26)27)21-13(25)9(6-10(22)23)20-12(24)8(16)4-3-5-19-15(17)18/h7-9,11H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t8-,9-,11-/m0/s1

InChI Key

VXXHDZKEQNGXNU-QXEWZRGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

sequence

RDV

synonyms

Arg-Asp-Val
arginyl-aspartyl-valine
RDV peptide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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